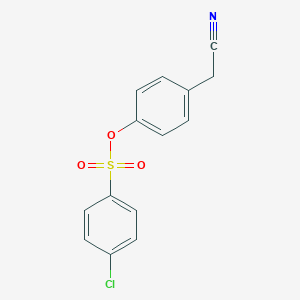

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate is an organic compound with the molecular formula C14H10ClNO3S and a molecular weight of 307.75 g/mol . It belongs to the class of aromatic sulfonates and is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a chlorobenzene sulfonate moiety .

Métodos De Preparación

The synthesis of 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-(cyanomethyl)phenol as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of 4-(cyanomethyl)phenol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.

Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Aplicaciones Científicas De Investigación

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.

Medicine: It is utilized in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

Mecanismo De Acción

The mechanism of action of 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used .

Comparación Con Compuestos Similares

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate can be compared with similar compounds such as:

4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a chlorine atom.

4-(Cyanomethyl)phenyl 4-nitrobenzenesulfonate: Contains a nitro group instead of a chlorine atom, leading to different reactivity and applications.

4-(Cyanomethyl)phenyl 4-fluorobenzenesulfonate: Features a fluorine atom instead of chlorine, affecting its chemical properties and uses.

Actividad Biológica

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate, with the CAS number 175135-38-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyanomethyl group attached to a phenyl ring, which is further substituted by a sulfonate group and a chlorobenzene moiety. This structural arrangement suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups that can influence reactivity and binding affinity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, chloroacetamides with halogenated phenyl rings demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the sulfonate group in this compound may enhance its lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Enzyme Inhibition

Research has shown that sulfonate derivatives can act as inhibitors for various enzymes. For example, similar compounds have been investigated for their ability to inhibit protein kinases, which are crucial in cancer progression . The mechanism likely involves binding to the active site of the enzyme, altering its conformation and thereby inhibiting its activity.

The proposed mechanism of action for this compound involves:

- Binding Affinity : The sulfonate group may enhance interaction with biological targets by forming ionic bonds or hydrogen bonds.

- Enzyme Interaction : By mimicking substrate structures, it can competitively inhibit enzyme activity.

- Cellular Uptake : The cyanomethyl group may facilitate cellular uptake through passive diffusion or active transport mechanisms.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonate compounds against E. coli and C. albicans. Results indicated that compounds with similar structural features to this compound showed promising results, particularly against Gram-positive strains due to their ability to disrupt bacterial cell membranes .

Table of Biological Activities

Propiedades

IUPAC Name |

[4-(cyanomethyl)phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3S/c15-12-3-7-14(8-4-12)20(17,18)19-13-5-1-11(2-6-13)9-10-16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIVICHXTJBXLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379156 |

Source

|

| Record name | 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-38-3 |

Source

|

| Record name | 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.